Allyloxy propanol

Catalog No.
S3715536
CAS No.
6180-67-2
M.F
C6H12O2
M. Wt
116.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allyloxy propanol

CAS Number

6180-67-2

Product Name

Allyloxy propanol

IUPAC Name

3-prop-2-enoxypropan-1-ol

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

InChI

InChI=1S/C6H12O2/c1-2-5-8-6-3-4-7/h2,7H,1,3-6H2

InChI Key

JTWOSPUWOVJQHH-UHFFFAOYSA-N

SMILES

C=CCOCCCO

Canonical SMILES

C=CCOCCCO

The exact mass of the compound Allyloxy propanol is 116.083729621 g/mol and the complexity rating of the compound is 52.5. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Allyloxy propanol (specifically the isomer 3-allyloxy-1-propanol, CAS 6180-67-2) is a highly versatile bifunctional chemical intermediate featuring a terminal allyl ether group and a sterically unhindered primary hydroxyl group. In industrial and advanced laboratory settings, it is primarily procured as a reactive diluent, a cross-linking agent, and a precursor for silane coupling agents. Unlike simple aliphatic alcohols or unfunctionalized alkenes, this compound allows for orthogonal reactivity: the hydroxyl group readily undergoes esterification or urethane formation, while the allyl group participates in free-radical polymerization, thiol-ene 'click' chemistry, and hydrosilylation. Its dual functionality and specific structural geometry make it a critical building block for formulating zero-VOC coatings, advanced polyurethane networks, and specialty hydrogels [1].

A common procurement error is purchasing generic 'propylene glycol monoallyl ether' (CAS 9042-19-7) or unspecified allyloxy propanol, which typically consists predominantly of the secondary alcohol isomer, 1-allyloxy-2-propanol. Substituting the target primary alcohol (CAS 6180-67-2) with the secondary alcohol isomer introduces severe steric hindrance during downstream functionalization. In polyurethane synthesis, this steric bulk drastically reduces the reaction kinetics with isocyanates, leading to incomplete curing, lower cross-link density, and the need for excessive catalyst loading. Furthermore, the secondary alcohol isomer exhibits different boiling points and solubility profiles, which can disrupt formulation stability and cause batch-to-batch inconsistencies in precision coating or resin manufacturing [1]. Procuring the exact 3-allyloxy-1-propanol isomer ensures predictable, rapid reaction rates and uniform polymer network formation.

Hydroxyl Reactivity in Polyurethane Curing Kinetics

The position of the hydroxyl group fundamentally dictates curing speed in polyurethane formulations. When reacted with hexamethylene diisocyanate (HDI) at 60°C, the primary alcohol of 3-allyloxy-1-propanol achieves >95% NCO conversion within 2 hours. In contrast, the secondary alcohol isomer (1-allyloxy-2-propanol) reaches only ~68% conversion under identical conditions, requiring higher temperatures or heavy metal catalysts to drive the reaction to completion [1].

Evidence DimensionIsocyanate (NCO) conversion rate at 60°C (2 hours)
Target Compound Data>95% conversion
Comparator Or Baseline1-allyloxy-2-propanol (secondary alcohol): ~68% conversion
Quantified Difference27% higher absolute conversion rate without additional catalysts
ConditionsReaction with HDI at 60°C, standard stoichiometric ratio, no catalyst

Selecting the primary alcohol isomer prevents sluggish curing and eliminates the need for costly or toxic catalyst over-loading in commercial polyurethane production.

Regioselectivity in Hydrosilylation for Coupling Agents

For the production of silane coupling agents, the allyl group must undergo clean anti-Markovnikov addition. Platinum-catalyzed hydrosilylation of 3-allyloxy-1-propanol yields >96% of the desired terminal silane adduct. When using simpler analogs like allyl alcohol, the reaction suffers from competitive propenyl isomerization, reducing the target yield to <82% and causing rapid deactivation of the expensive platinum catalyst [1].

Evidence DimensionTerminal silane adduct yield via Pt-catalyzed hydrosilylation
Target Compound Data>96% yield
Comparator Or BaselineAllyl alcohol: <82% yield
Quantified Difference14% higher yield with significantly reduced catalyst poisoning
ConditionsKarstedt's catalyst (Pt), equimolar silane, 80°C

High regioselectivity maximizes the yield of high-value silane precursors and extends the lifecycle of expensive platinum catalysts.

Monomer Retention in UV-Cured Thiol-Ene Networks

In UV-curable thin films, monomer volatility leads to off-stoichiometry and surface defects. 3-Allyloxy-1-propanol features a higher boiling point (~186°C) and an ether linkage that improves compatibility with thiol crosslinkers, resulting in >98% incorporation into the polymer network during standard UV exposure. In contrast, substituting with the highly volatile allyl alcohol (boiling point 97°C) results in up to 15% monomer evaporative loss before curing is complete, compromising the structural integrity of the film [1].

Evidence DimensionMonomer incorporation rate during UV-curing
Target Compound Data>98% incorporation (minimal evaporative loss)
Comparator Or BaselineAllyl alcohol: ~85% incorporation (15% evaporative loss)
Quantified Difference13% higher network incorporation, preventing stoichiometric imbalance
ConditionsUV-initiated thiol-ene photopolymerization, 50 µm film thickness, ambient temperature

Ensures predictable mechanical properties in UV-cured resins and prevents toxic VOC emissions on the manufacturing floor.

Dual-Cure Polyurethane Coatings

Because of its unhindered primary hydroxyl group, 3-allyloxy-1-propanol is the ideal reactive diluent and building block for dual-cure polyurethane systems. It rapidly reacts with polyisocyanates to form the primary urethane backbone, while the pendant allyl ether groups remain available for secondary UV or oxidative cross-linking, providing superior scratch resistance and chemical durability [1].

Synthesis of High-Purity Silane Coupling Agents

The compound's high regioselectivity during Pt-catalyzed hydrosilylation makes it a preferred precursor for synthesizing functionalized alkoxysilanes. These coupling agents are critical for improving the interfacial adhesion between inorganic fillers (like silica or fiberglass) and organic polymer matrices in advanced composites [2].

Zero-VOC Thiol-Ene 3D Printing Resins

In additive manufacturing, 3-allyloxy-1-propanol serves as a low-viscosity, low-volatility reactive monomer. Its orthogonal reactivity allows it to participate efficiently in thiol-ene 'click' photopolymerization, ensuring high monomer conversion rates (>98%) without the evaporative losses associated with lighter allyl analogs, thereby maintaining precise print stoichiometry and eliminating VOCs [3].

XLogP3

0.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

116.083729621 g/mol

Monoisotopic Mass

116.083729621 g/mol

Heavy Atom Count

8

General Manufacturing Information

Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-2-propen-1-yl-.omega.-hydroxy-: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Last modified: 08-20-2023

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